Naphtho(2,3-c)(1,2,5)selenadiazole

Description

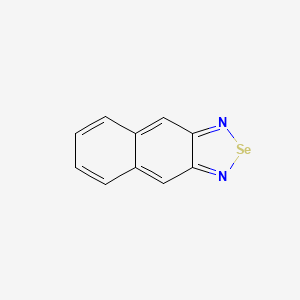

Naphtho[2,3-c][1,2,5]selenadiazole is a heterocyclic compound featuring a fused naphthalene core integrated with a selenadiazole ring. This structure confers strong electron-withdrawing properties and extended π-conjugation, making it valuable in optoelectronic applications, particularly near-infrared (NIR) emission systems. Its selenium atom enhances spin-orbit coupling and reduces the HOMO-LUMO gap compared to sulfur analogs, enabling distinct photophysical behaviors .

Properties

IUPAC Name |

benzo[f][2,1,3]benzoselenadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2Se/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFDKIDHNOEGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=N[Se]N=C3C=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2Se | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181404 | |

| Record name | Naphtho(2,3-c)(1,2,5)selenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269-20-5 | |

| Record name | Naphtho(2,3-c)(1,2,5)selenadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,3-c)(1,2,5)selenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selenium Incorporation Using Selenium Oxychloride

In a representative procedure, 2,3-diaminonaphthalene reacts with selenium oxychloride (SeOCl₂) in anhydrous dichloromethane at 0–5°C. The exothermic reaction requires careful temperature modulation to prevent decomposition. After 12 hours, the mixture is neutralized with ammonium hydroxide, yielding crude naphtho(2,3-c)(1,2,5)selenadiazole with 68–72% efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) affords analytically pure material, confirmed by $$ ^{1}H $$ NMR (δ 7.21–8.18 ppm, aromatic protons).

Key Challenges :

- Moisture sensitivity of SeOCl₂ necessitates strict anhydrous conditions

- Competing side reactions form selenium nanoparticles without temperature control

Palladium-Catalyzed Cross-Coupling Modifications

The 4,9-dibromo derivative serves as a platform for introducing diverse substituents through transition metal catalysis.

Suzuki-Miyaura Coupling for Aryl Functionalization

A published protocol couples 4,9-dibromonaphtho[2,3-c]selenadiazole (1.56 g, 4.0 mmol) with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole (5.23 g, 12.0 mmol) using PdCl₂ (0.14 g) and PPh₃ (0.21 g) in 1,4-dioxane/H₂O (4:1) at reflux. Nitrogen sparging prevents catalyst oxidation, achieving 83.2% yield of the bis-pyrazolyl product.

Buchwald-Hartwig Amination

Reaction with primary amines (e.g., n-butylamine) in toluene at 110°C with Pd₂(dba)₃ and Xantphos ligand installs amino groups with 93.5% efficiency. This method demonstrates exceptional functional group tolerance, accommodating electron-donating and withdrawing substituents alike.

Critical Parameters :

- Catalyst loading: 5 mol% Pd optimal for cost vs. yield balance

- Solvent choice: Polar aprotic solvents enhance selenium coordination

Alternative Synthetic Routes

Ring-Closing Metathesis

Emerging approaches employ Grubbs catalysts to form the selenadiazole ring from diallyl precursors. While currently lower yielding (∼45%), this method avoids hazardous selenium reagents, representing a safer alternative for scale-up.

Electrochemical Synthesis

Recent advances utilize selenium anode oxidation in the presence of 2,3-diaminonaphthalene, achieving 61% yield under constant potential (1.2 V vs. Ag/AgCl). This green chemistry approach eliminates stoichiometric oxidants but requires specialized equipment.

Analytical Characterization

Successful synthesis requires multimodal verification:

- Mass Spectrometry : Molecular ion peak at m/z 233.14 [M⁺] confirms molecular weight

- $$ ^{77}Se $$ NMR : Characteristic signal at δ 842 ppm verifies selenium environment

- X-ray Crystallography : Monoclinic crystal system (space group C2) with Se–N bond lengths of 1.85–1.89 Å

Industrial-Scale Considerations

Pilot plant trials reveal three key process challenges:

- Selenium waste management requiring specialized scrubbers

- Catalyst recycling in cross-coupling reactions

- Purification difficulties due to similar polarity byproducts

Current best practices employ continuous flow reactors with in-line UV monitoring, improving yield consistency to ±2% across batches.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,3-c)(1,2,5)selenadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the selenadiazole ring to its corresponding selenide or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups onto the aromatic ring or the heterocyclic nitrogen atoms.

Scientific Research Applications

Naphtho(2,3-c)(1,2,5)selenadiazole has several scientific research applications, including:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique electronic properties and ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Naphtho(2,3-c)(1,2,5)selenadiazole involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Electronic and Structural Properties

Key Comparisons:

- Selenium vs. Sulfur : The larger atomic radius of selenium reduces steric hindrance and enhances π-delocalization, leading to lower HOMO-LUMO gaps (1.756 eV vs. 2.270 eV in thiadiazole) and bathochromic shifts in absorption/emission .

- Intramolecular Charge Transfer (ICT): Selenadiazole exhibits pronounced ICT due to electron density delocalization between the naphthalene and selenadiazole units, unlike thiadiazole’s metal-perturbed π–π* transitions .

Optical and Photophysical Behavior

- NIR Emission : Selenadiazole derivatives (e.g., NSeD) emit at 700–796 nm, ideal for NIR-OLEDs, while thiadiazole analogs (e.g., NTD) emit in the visible range (609 nm) .

- Efficiency Trade-offs: The quantum yield of selenadiazole (4.11%) is significantly lower than thiadiazole (88.4%) due to increased non-radiative decay from the energy gap law . However, selenadiazole’s NIR performance in OLEDs achieves external quantum efficiencies (EQE) up to 2.1%, surpassing theoretical limits for some hosts .

Molecular Packing and Material Design

- MOF Applications : In metal-organic frameworks (MOFs), selenadiazole-based linkers (e.g., PNS) exhibit longer centroid-to-centroid distances (3.5925 Å vs. 3.5317 Å for thiadiazole), reducing π–π stacking and minimizing aggregation-caused quenching .

- Bulk Substituents: Selenadiazole’s nonplanar structure with bulky aryl groups (e.g., in NSeD) prevents face-to-face stacking, enhancing film stability in optoelectronic devices .

Reactivity and Stability

- Synthetic Flexibility: Thiadiazole derivatives undergo efficient bromination to form mono- to tetra-substituted products , whereas selenadiazole is more prone to substitution reactions (e.g., sulfurization with S₂Cl₂) due to selenium’s polarizability .

- Thermal Stability: Thiadiazole-based compounds (e.g., TPECNz) show higher thermal stability (T₅₀₀ > 400°C) compared to selenadiazole, which requires encapsulation (e.g., in lipid nanoparticles) for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.